{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE
Overview
Description
{4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a useful research compound. Its molecular formula is C18H26N2O4S and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine is 366.16132849 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Adenosine A2B Receptor Antagonists
Research has identified a new series of compounds, including piperazine derivatives, as potent adenosine A2B receptor antagonists. These compounds exhibit subnanomolar affinity and high selectivity, with potential implications for therapeutic applications targeting the adenosine A2B receptor (Borrmann et al., 2009).
Antiplasmodial Activity
Piperazine sulfonamides have been identified through high-throughput screening for their activity against Plasmodium falciparum, suggesting their potential as antimalarial agents. The study highlights the structural features contributing to antiplasmodial activity and suggests avenues for further chemical modifications to enhance therapeutic efficacy (Martyn et al., 2010).
Metabolic Studies on Novel Antidepressants
A novel antidepressant, Lu AA21004, was found to be metabolized into several oxidized forms, including a 4-hydroxy-phenyl metabolite and a benzylic alcohol, among others. The study elucidates the enzymatic pathways involved in the oxidative metabolism of this compound, highlighting the role of various cytochrome P450 enzymes. This research provides critical insights into the metabolic fate of similar compounds, potentially informing the development of new antidepressants (Hvenegaard et al., 2012).
Anticancer Activity
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety demonstrated moderate to good antiproliferative activity against various cancer cell lines, with one compound showing significant activity against a prostate cancer cell line. This research suggests the potential of similar sulfonamide and piperazine-containing compounds for the development of new anticancer agents (Fu et al., 2017).
Antibacterial Agents
N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine demonstrated significant inhibition against bacterial strains Bacillus subtilis and Escherichia coli. These compounds were characterized by moderate cytotoxicity, suggesting their suitability as antibacterial agents with potential therapeutic applications (Abbasi et al., 2020).
Properties
IUPAC Name |
oxolan-2-yl-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-2-4-15-6-8-16(9-7-15)25(22,23)20-12-10-19(11-13-20)18(21)17-5-3-14-24-17/h6-9,17H,2-5,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIKHRMCOJBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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